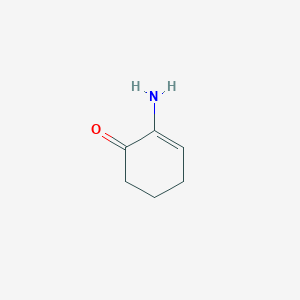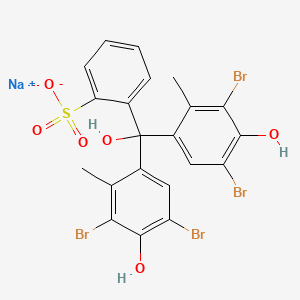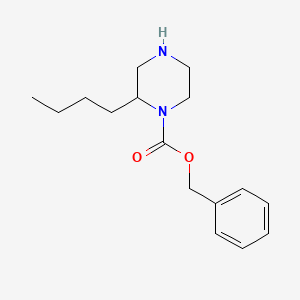
Benzyl 2-butylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-butylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16H25N2O2. It is often used in pharmaceutical testing and research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-butylpiperazine-1-carboxylate typically involves the reaction of benzyl chloride with 2-butylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-butylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzyl 2-butylpiperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 2-butylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, often used in pharmaceutical research.
Benzyl (s)-2-butylpiperazine-1-carboxylate hydrochloride: Another similar compound with a different stereochemistry, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 2-butylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14/h4-8,15,17H,2-3,9-13H2,1H3 |
InChI Key |
OJXHYMSDRJRRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


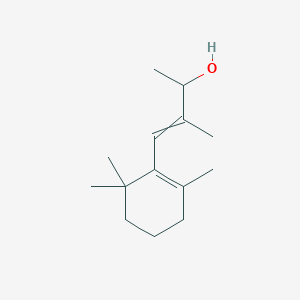

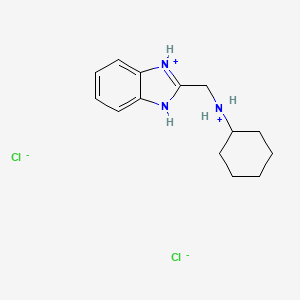
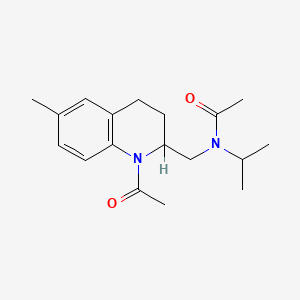
-methanone](/img/structure/B13751217.png)
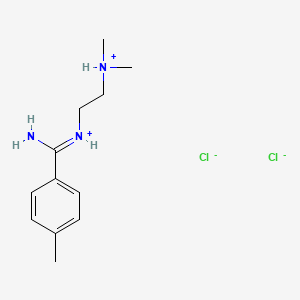

![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
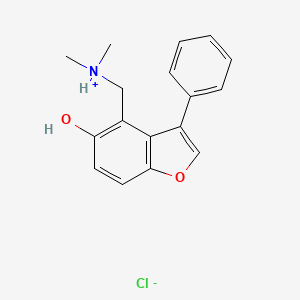
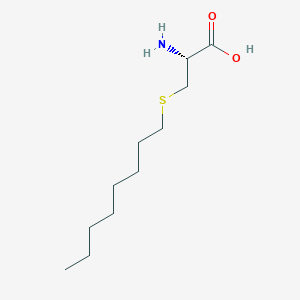
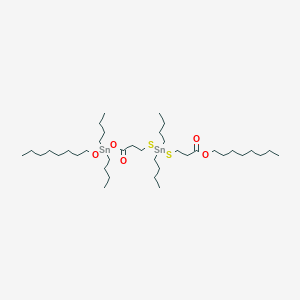
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
